
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone, also known as FITM, is a novel small molecule that has gained significant attention in recent years due to its potential applications in scientific research. FITM is a selective inhibitor of the fat storage-inducing transmembrane protein (FIT) and has been shown to have promising effects on metabolic disorders, such as obesity and type 2 diabetes.
Applications De Recherche Scientifique
Enzyme Inhibition and Antioxidant Activities
- Compounds similar to the one have been studied for their inhibitory activity on carbohydrate hydrolyzing enzymes. For instance, a compound exhibiting α-glucosidase inhibition activity with significant potential was identified. This suggests possible applications in managing diabetes and related metabolic disorders (Satheesh et al., 2017).
- Antioxidant activities of hindered phenolic thiazoles have been investigated, with some derivatives showing strong antioxidant activity. This could indicate the potential use of such compounds in oxidative stress-related therapies and in the food industry for preservation (Satheesh et al., 2017).
Homogeneous Catalysis
- Research involving ruthenium(II) complexes with ligands similar to the compound has shown efficient catalysis for C-N bond formation. This finding is significant for synthetic chemistry, potentially aiding in the development of new materials or pharmaceuticals (Donthireddy et al., 2020).
Synthesis of New Chemical Entities
- There have been studies on the synthesis of new classes of compounds involving urea, thiourea, and selenourea derivatives with thiazole moieties, indicating the versatility of similar compounds in creating novel chemical entities with potential biological activities (Reddy et al., 2015).
Photophysical Studies
- Certain compounds structurally related to the given compound have been studied for their photostability and improved spectroscopic properties. This research could be significant in developing new materials for optical and electronic applications (Woydziak et al., 2012).
Corrosion Inhibition
- A study on compounds with benzimidazole structures, which are structurally related to the compound , has shown good inhibition properties for mild steel corrosion in acidic media. This suggests potential applications in materials science, particularly in corrosion protection (Fergachi et al., 2018).
Antimicrobial and Antipsychotic Potential
- Some compounds structurally similar have been synthesized and evaluated for antimicrobial activity and cytotoxicity, suggesting their potential in developing new antimicrobial agents (Shankar et al., 2018).
- Other related compounds have shown an antipsychotic-like profile in behavioral animal tests, indicating potential applications in neuroscience and pharmacology (Wise et al., 1987).
Propriétés
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-13-5-2-3-8-16(13)17(22)21-10-9-20-18(21)23-12-14-6-4-7-15(19)11-14/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPXHMYKCSOPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2536322.png)
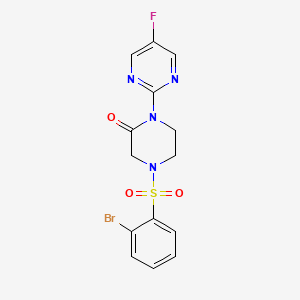
![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2536324.png)


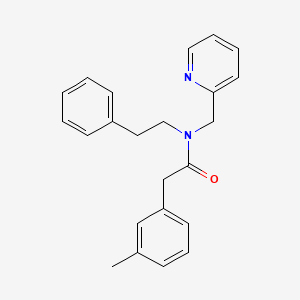
![5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2536332.png)
![Dibenzo[b,f][1,4]oxazepin-11-amine](/img/structure/B2536336.png)
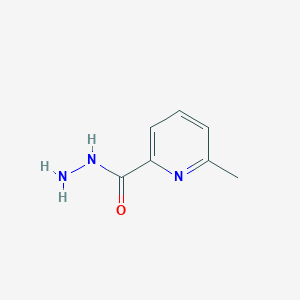


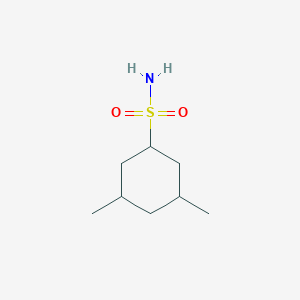
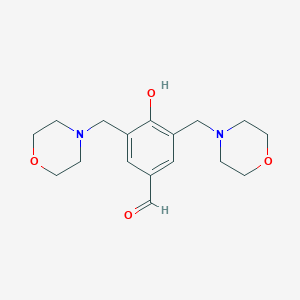
![2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2536342.png)